molecular formula C12H21NS B12980190 N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine

N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine

Cat. No.: B12980190
M. Wt: 211.37 g/mol
InChI Key: CFDBJOJBCCSCDG-UHFFFAOYSA-N
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Description

N-(1-(Bicyclo[221]heptan-2-yl)ethyl)thietan-3-amine is a complex organic compound characterized by its unique bicyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine typically involves multiple steps. One common method starts with the preparation of the bicyclo[2.2.1]heptane core, which can be synthesized through a Diels-Alder reaction.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a ketone or carboxylic acid, while reduction could produce an alcohol or amine derivative .

Scientific Research Applications

N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine involves its interaction with specific molecular targets. For instance, it may act as an antagonist at certain receptors, inhibiting their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1-(Bicyclo[2.2.1]heptan-2-yl)ethyl)thietan-3-amine is unique due to its combination of the bicyclic core with the thietan-3-amine moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .

Properties

Molecular Formula

C12H21NS

Molecular Weight

211.37 g/mol

IUPAC Name

N-[1-(2-bicyclo[2.2.1]heptanyl)ethyl]thietan-3-amine

InChI

InChI=1S/C12H21NS/c1-8(13-11-6-14-7-11)12-5-9-2-3-10(12)4-9/h8-13H,2-7H2,1H3

InChI Key

CFDBJOJBCCSCDG-UHFFFAOYSA-N

Canonical SMILES

CC(C1CC2CCC1C2)NC3CSC3

Origin of Product

United States

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